1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
CAS No.: 1455812-03-9
Cat. No.: VC3188590
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1455812-03-9 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 1-(azepan-1-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C13H24N2O2/c16-11-12-5-8-14(9-12)10-13(17)15-6-3-1-2-4-7-15/h12,16H,1-11H2 |
| Standard InChI Key | VXUDXTHTEYPFDY-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)CN2CCC(C2)CO |
| Canonical SMILES | C1CCCN(CC1)C(=O)CN2CCC(C2)CO |
Introduction
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound with a molecular formula of C13H24N2O2 and a molecular weight of approximately 240.34 g/mol. This compound is characterized by the presence of azepane and pyrrolidine rings, along with a hydroxymethyl group attached to the pyrrolidine ring. The compound's structure suggests potential biological activity due to its nitrogen-containing heterocycles and functional groups.
Synthesis and Preparation
The synthesis of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step chemical reactions. These steps may include condensation reactions between appropriate precursors, such as azepan-1-amine and a pyrrolidine derivative, under controlled conditions to optimize yield and purity.
Biological Activity and Potential Applications
While specific biological activity data for 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is limited, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors. Further research is needed to fully explore its pharmacological properties and potential therapeutic applications.
Safety and Handling
Handling of organic compounds like 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one requires caution. Although specific safety data for this compound is not detailed, compounds with similar structures can pose risks such as skin irritation or toxicity if ingested. Proper protective equipment and adherence to safety protocols are recommended when handling such substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume